ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
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Description
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Biological Activity
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors such as 4-hydroxy-6-methylpyran-2-one and 4-methoxybenzaldehyde in the presence of catalysts like DMAP. The synthesis typically involves refluxing the reactants in ethanol, leading to the formation of the desired pyranoquinoline structure.
The crystal structure reveals that the compound crystallizes in a monoclinic space group with significant intramolecular hydrogen bonding contributing to its stability. The dihedral angles between substituent groups indicate a relatively planar structure conducive to biological interactions.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its pharmacological potential:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer models, indicating potential as anticancer agents.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This suggests its potential use in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have reported on the biological activities associated with similar quinoline derivatives:
Properties
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUADIQGFCSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.